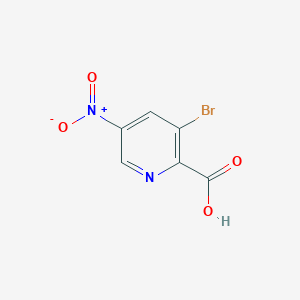
3-Bromo-5-nitropicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-nitropicolinic acid is an organic compound that belongs to the class of picolinic acids. It has a molecular formula of C6H3BrN2O4 and a molecular weight of 247 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-nitropicolinic acid consists of a pyridine ring substituted with a bromo group, a nitro group, and a carboxylic acid group . The InChI code for this compound is 1S/C6H3BrN2O4/c7-3-1-4 (9 (12)13)5 (6 (10)11)8-2-3/h1-2H, (H,10,11) .Physical And Chemical Properties Analysis
3-Bromo-5-nitropicolinic acid has a predicted boiling point of 389.3±42.0 °C and a predicted density of 2.004±0.06 g/cm3 . Its pKa value is predicted to be 1.46±0.26 .Applications De Recherche Scientifique
Synthesis of PI3K/mTOR Inhibitors
"3-Bromo-5-nitropicolinic acid" is utilized in the synthesis of potent PI3K/mTOR inhibitors, which are critical in cancer research for their role in regulating cell growth, proliferation, and survival. The compound serves as an important intermediate in the synthesis of quinoline inhibitors, indicating its significance in the development of novel therapeutic agents (Fei Lei et al., 2015).
Development of Chelating Ligands
Research into novel chelating ligands for metal complexation has explored derivatives of "3-Bromo-5-nitropicolinic acid." These ligands, particularly when incorporating bromoquinoline structures, demonstrate potential in forming complexes with metals, which could have applications ranging from catalysis to the design of new materials (Yi Hu, Gang Zhang, R. Thummel, 2003).
Catalysts for Carbon-Carbon Bond Formation
The compound's derivatives have been used in the synthesis of platinum(II) NCN pincer complexes, acting as catalysts for carbon-carbon bond formation. This illustrates its utility in facilitating crucial reactions in organic synthesis, potentially leading to the discovery of new chemical reactions and the development of more efficient synthetic routes (J. Fossey, C. Richards, 2004).
Spectrophotometric Determination of Metals
Derivatives of "3-Bromo-5-nitropicolinic acid" have been applied in the development of spectrophotometric reagents for the determination of metal ions. These applications underscore the role of such compounds in analytical chemistry, particularly in the sensitive and selective detection of metals in various samples (D. Horiguchi et al., 1983).
EPR Oximetry Probes
The research into isoindoline nitroxides, with properties influenced by "3-Bromo-5-nitropicolinic acid" derivatives, highlights the compound's relevance in developing Electron Paramagnetic Resonance (EPR) oximetry probes. These probes are vital for studying biological systems, offering insights into cellular oxygen levels, redox states, and more (N. Khan et al., 2011).
Safety and Hazards
3-Bromo-5-nitropicolinic acid is classified with the GHS06 hazard symbol, indicating that it is toxic. The hazard statements associated with this compound are H301, H311, and H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and avoiding contact with skin, eyes, and clothing .
Mécanisme D'action
Target of Action
It’s worth noting that picolinic acids and their derivatives have been used as organic ligands to form metal-organic complexes . These complexes have shown potential in various applications, including antitumor activity .
Mode of Action
It’s known that picolinic acids can interact with various biological targets through hydrogen bonding and other non-covalent interactions
Biochemical Pathways
For instance, niacin, a well-known derivative of picolinic acid, can modulate lipid synthesis in the liver and lipolysis in adipose tissue .
Pharmacokinetics
The bromo group might also influence the compound’s distribution and metabolism .
Result of Action
Some studies suggest that picolinic acid derivatives can have significant anticancer activity . The presence of the 5-nitropicolinic acid molecule seems to trigger the overall anticancer complex performance .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . .
Propriétés
IUPAC Name |
3-bromo-5-nitropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-4-1-3(9(12)13)2-8-5(4)6(10)11/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVXHFICIVVMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-nitropicolinic acid | |
CAS RN |
1211583-91-3 |
Source


|
| Record name | 3-bromo-5-nitropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2943298.png)
![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)


![N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2943307.png)
![2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2943308.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)


![6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2943315.png)

![2-(4-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2943318.png)

